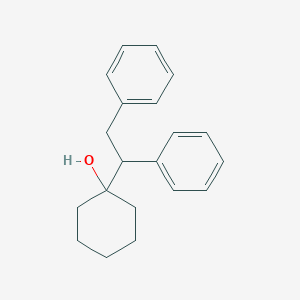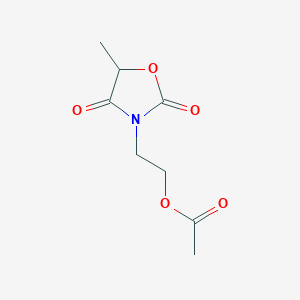
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is an organic compound with the molecular formula C8H11NO5. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in pharmaceuticals and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate typically involves the reaction of 5-methyl-2,4-dioxo-1,3-oxazolidine with ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of oxazolidinone.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.
Aplicaciones Científicas De Investigación
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
- 2-(1,3-Oxazolidin-3-yl)ethyl methacrylate
- Benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Uniqueness
2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is unique due to its specific structural features and reactivity profile. Its acetate group provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Additionally, its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
666832-62-8 |
|---|---|
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-(5-methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate |
InChI |
InChI=1S/C8H11NO5/c1-5-7(11)9(8(12)14-5)3-4-13-6(2)10/h5H,3-4H2,1-2H3 |
Clave InChI |
UHFYVKZGYPMIQH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)O1)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


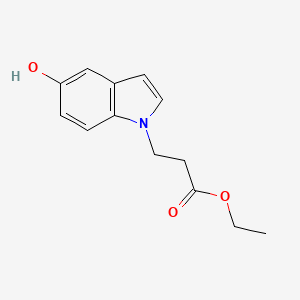


![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
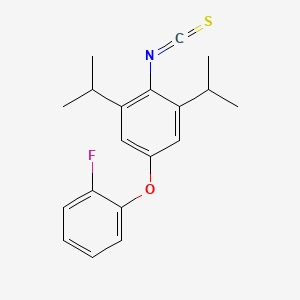
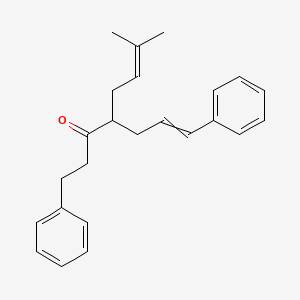
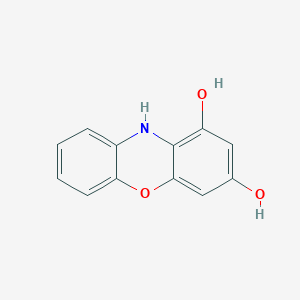
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
